molecular formula C7H10O3 B13594400 rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid

rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No.: B13594400
M. Wt: 142.15 g/mol
InChI Key: ASUKEWRBGZOLAH-KVQBGUIXSA-N
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Description

rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid: is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid typically involves the formation of the bicyclic structure through cyclization reactions. One common method involves the reaction of a suitable precursor with an oxidizing agent to form the oxirane ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts like palladium or platinum.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions: rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: Reduction of the carboxylic acid group can yield alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or osmium tetroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted oxirane derivatives.

Scientific Research Applications

rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule.

Comparison with Similar Compounds

  • rac-(1R,6S,7R)-2-oxobicyclo[4.1.0]heptane-7-carboxylic acid
  • rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid
  • rac-(1R,6S,7S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[4.1.0]heptane-7-carboxylic acid

Uniqueness: rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid is unique due to its specific oxirane ring structure, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid

InChI

InChI=1S/C7H10O3/c8-7(9)6-4-1-2-10-3-5(4)6/h4-6H,1-3H2,(H,8,9)/t4-,5+,6+/m0/s1

InChI Key

ASUKEWRBGZOLAH-KVQBGUIXSA-N

Isomeric SMILES

C1COC[C@@H]2[C@H]1[C@H]2C(=O)O

Canonical SMILES

C1COCC2C1C2C(=O)O

Origin of Product

United States

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